molecular formula C43H38O6P2 B1165673 prothrombin Clamart CAS No. 105418-28-8

prothrombin Clamart

Cat. No.: B1165673
CAS No.: 105418-28-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prothrombin (Coagulation Factor II) is a vitamin K-dependent single-chain glycoprotein of 579 amino acids with a molecular weight of approximately 72 kDa, synthesized primarily in the liver and present in normal plasma at a concentration of about 100 µg/mL . During biosynthesis, it undergoes post-translational γ-carboxylation of ten glutamic acid residues to form gamma-carboxyglutamic acid (Gla), a modification essential for its calcium-dependent binding to phospholipid surfaces . The protein structure includes a Gla domain, two kringle domains, and a C-terminal serine protease domain . In the coagulation cascade, prothrombin is the pivotal precursor to the enzyme thrombin. Its activation is catalyzed by the prothrombinase complex (Factor Xa, Factor Va, phospholipids, and calcium ions) . Once activated, thrombin cleaves soluble fibrinogen into insoluble fibrin strands, which polymerize to form the structural basis of a blood clot . Beyond this primary role, thrombin also acts as a potent signaling molecule, activating other coagulation factors (V, VIII, XI, XIII), platelets, and, through binding to thrombomodulin on endothelial cells, it activates the protein C anticoagulant pathway, creating a vital negative feedback loop . Given its central role, prothrombin is a critical reagent for research in hemostasis and thrombosis. Studies focus on its function in physiological and pathological coagulation, including the mechanisms of rare diseases like hypoprothrombinemia and hyperprothrombinemia (often linked to the G20210A mutation) . Furthermore, anti-prothrombin antibodies are of significant interest in autoimmune disease research, particularly in the context of antiphospholipid syndrome (APS) . Prothrombin Clamart, provided for Research Use Only, is an essential tool for these and other in-vitro investigations in basic and clinical hematology. Note on Product Specifics: The specific characteristics, purity, and formulation of the "this compound" reagent are not detailed in the publicly available search results. Suppliers should replace this section with precise, batch-specific data from their product specifications.

Properties

CAS No.

105418-28-8

Molecular Formula

C43H38O6P2

Synonyms

prothrombin Clamart

Origin of Product

United States

The Chemical Compound Prothrombin Clamart

Discovery and Classification

This compound was first described in 1986 by Huisse and colleagues. It is classified as a type II prothrombin deficiency, or dysprothrombinemia, characterized by a discrepancy between normal antigen levels and reduced functional activity. rarecoagulationdisorders.orgcore.ac.uk These variants are typically inherited as autosomal recessive disorders. mhmedical.com

Molecular Defect: A Flaw in Activation

The functional defect in this compound lies in the scission of the peptide bond between Arginine 320 and Isoleucine 321 (Arg320-Ile321). core.ac.uk This specific cleavage is essential for the conversion of prothrombin to thrombin by the prothrombinase complex (Factor Xa and Factor Va). researchgate.netcore.ac.uk The impaired cleavage at this site hinders the proper activation of the zymogen.

Functional Consequences of the Defect

The primary functional consequence of the defective Arg320-Ile321 cleavage site in this compound is a significantly reduced rate of thrombin generation. core.ac.uk Studies have shown that the rate of thrombin formation by the prothrombinase complex is approximately twice as slow as that of normal prothrombin. core.ac.uk This leads to an accumulation of an abnormal intermediate product of prothrombin activation. core.ac.uk

Clinical Presentation and Research Findings

Individuals with dysprothrombinemias like this compound typically exhibit a bleeding tendency, the severity of which can vary. mhmedical.comorpha.net Common symptoms of prothrombin deficiencies can include easy bruising, nosebleeds, and prolonged bleeding after surgery or trauma. bleeding.orgwikipedia.org In dysprothrombinemia, the bleeding tendency may not always directly correlate with the measured prothrombin activity levels. rarecoagulationdisorders.org Research on this compound has primarily focused on biochemical analyses to characterize the functional defect, demonstrating the critical importance of the Arg320 cleavage site for efficient thrombin generation. core.ac.uk

Data Tables

Table 1: Properties of Normal Prothrombin vs. This compound

FeatureNormal ProthrombinThis compound
Antigen Level NormalNormal to near-normal rarecoagulationdisorders.org
Functional Activity NormalReduced core.ac.uk
Factor Xa Cleavage Site Intact at Arg271 and Arg320Defective at Arg320-Ile321 core.ac.uk
Rate of Thrombin Generation NormalApproximately 50% of normal core.ac.uk
Clinical Manifestation No bleeding disorderPotential for mild to moderate bleeding mhmedical.comorpha.net

Table 2: Key Milestones in Prothrombin Research

YearDiscovery/DevelopmentResearcher(s)/Contributor(s)Significance
1872 Postulated the existence of prothrombin and thrombinAlexander SchmidtLaid the foundation for understanding the final steps of coagulation. wikipedia.org
1935 Development of the one-stage prothrombin time (PT) testArmand J. QuickProvided a standardized method to assess the extrinsic and common coagulation pathways. aap.orgwikipedia.org
1947 First identification of prothrombin deficiencyDr. Armand QuickBegan the characterization of inherited prothrombin disorders. bleeding.org
1986 Description of this compoundM.G. Huisse, et al.Identified a specific dysprothrombinemia with a defect in Factor Xa cleavage. physiology.org

This compound: Characterization of a Dysfunctional Prothrombin Variant

This compound is a recognized dysfunctional variant of human prothrombin (Factor II), a key protein in the blood coagulation cascade. Its characterization has provided valuable insights into the structural and functional requirements for normal prothrombin activation.

Discovery and Initial Characterization of this compound

The initial identification of this compound stemmed from the investigation of individuals presenting with coagulation abnormalities. An abnormal prothrombin was first detected in a 23-year-old healthy female and her mother. nih.gov Both individuals were found to be heterozygous for the abnormality. nih.gov Standard one-stage prothrombin assays indicated plasma prothrombin levels around 50% of normal, while measurements using Echis carinatus venom or immunoassay showed normal levels. nih.gov Initial characterization efforts, including immunoelectrophoretic analysis, did not reveal abnormalities in the protein's electrophoretic pattern. nih.gov Attempts to separate the abnormal prothrombin population (this compound) from the normal one using DEAE Sephadex chromatography were unsuccessful. nih.gov

Identification of Dysfunctional Prothrombin Variants

This compound is classified among the group of dysfunctional prothrombin variants, also known as dysprothrombinemias (Type II deficiency). rarecoagulationdisorders.orgthieme-connect.com These variants are characterized by the synthesis of a protein that is present at normal or near-normal antigenic levels but exhibits impaired function. thieme-connect.com Dysprothrombinemias can arise from various defects, including issues with prothrombin activation or abnormalities within the thrombin protein itself. rarecoagulationdisorders.org this compound falls into the category of variants with defective cleavage by factor Xa, the enzyme responsible for activating prothrombin into thrombin. rarecoagulationdisorders.orgcore.ac.uk This contrasts with other variants that may have defects in calcium binding or alterations in the thrombin active site. rarecoagulationdisorders.orgcore.ac.uk

Phenotypic Characterization of this compound Defect

Detailed studies on isolated this compound have elucidated the specific nature of its functional impairment, primarily focusing on its activation by the prothrombinase complex.

Impaired Thrombin Generation Rate

A hallmark of this compound is a significantly reduced rate of thrombin generation when activated by the prothrombinase complex. Research findings indicate that the thrombin generation rate from prothrombin isolated from individuals with this compound was approximately 50% slower than that observed with normal prothrombin. nih.gov Similarly, studies have reported that the thrombin generation rate by the prothrombinase complex for this compound is about twice as slow as that of normal prothrombin. core.ac.uk This impaired rate was observed regardless of the measurement method or the composition of the activation mixture used in experiments involving factor Xa, in the presence or absence of phospholipids (B1166683) and/or factor Va. nih.gov Analysis of the final activation products by SDS polyacrylamide gel electrophoresis revealed the formation of equal amounts of prethrombin 2 and thrombin, with an abnormal accumulation of prethrombin 2. nih.govcore.ac.uk

Data on Thrombin Generation Rate:

Prothrombin TypeThrombin Generation Rate (Relative to Normal)Activation Complex
Normal Prothrombin100%Prothrombinase Complex (Factor Xa, Va, Phospholipids, Ca²⁺)
This compound~50%Prothrombinase Complex (Factor Xa, Va, Phospholipids, Ca²⁺)

Differential Activity with Exogenous Activators

A key characteristic distinguishing this compound is its differential response to various prothrombin activators. While its activation by the physiological prothrombinase complex (involving factor Xa) is impaired, this compound demonstrates normal or near-normal activation when exposed to certain snake venoms, specifically Echis carinatus venom. nih.gov This venom is known to activate prothrombin through a different mechanism than factor Xa. core.ac.uk Prethrombin 2 Clamart, an intermediate product of this compound activation, was found to be resistant to further proteolysis by factor Xa but was readily converted to thrombin by Echis carinatus venom. nih.gov This differential activity highlights that the defect in this compound specifically impacts the interaction with or cleavage by factor Xa, particularly at the Arg320-Ile bond, rather than a general issue with the thrombin active site or other activation steps. nih.govcore.ac.uk

Molecular and Structural Basis of Prothrombin Clamart Dysfunction

General Domain Architecture of Prothrombin

The Gla domain is located at the N-terminal end of prothrombin, spanning residues 1–46. wikipedia.org This domain is characterized by the presence of multiple gamma-carboxyglutamic acid residues, which are formed through a vitamin K-dependent post-translational modification of specific glutamic acid residues. hu.edu.jonih.gov These modified residues are crucial for the high-affinity binding of calcium ions. hu.edu.jonih.gov The calcium-bound Gla domain mediates the essential interaction of prothrombin with negatively charged phospholipid membranes, providing a critical surface for the assembly of the prothrombinase complex. hu.edu.jonih.govnih.govnih.govmdpi.com The Gla domain also contributes to the binding site for the cofactor, factor Va, within the prothrombinase complex. nih.gov

Following the Gla domain are two Kringle domains, Kringle-1 (residues 65–143) and Kringle-2 (residues 170–248). wikipedia.org Kringle domains are conserved structural motifs found in various blood coagulation and fibrinolytic proteins. ebi.ac.ukwikipedia.org They are characterized by a triple-loop structure stabilized by three disulfide bonds. ebi.ac.ukwikipedia.org These domains are thought to play roles in protein-protein interactions, including binding to membranes, other proteins, or phospholipids (B1166683), and may influence the regulation of proteolytic activity. ebi.ac.ukwikipedia.org Specifically, the Kringle-2 domain has been implicated in binding to the cofactor factor Va. lipidmaps.org Beyond their roles in prothrombin activation, fragments containing these kringle domains, released during prothrombin processing, have been shown to affect cellular functions, such as inducing migration and activation of human neutrophils. scielo.org.mx

The C-terminal portion of prothrombin contains the protease domain (residues 285–579), which is the catalytic component responsible for cleaving fibrinogen and other substrates once activated. hu.edu.jowikipedia.org The conversion of the zymogen prothrombin to the active enzyme thrombin involves specific proteolytic cleavages by the prothrombinase complex. There are two primary cleavage sites within prothrombin: Arg271-Thr272 and Arg320-Ile321. nih.govwikipedia.orgguidetopharmacology.orgwikipedia.org Cleavage at Arg271 separates fragment 1+2 from prethrombin-2, while cleavage at Arg320 results in the formation of meizothrombin. nih.govguidetopharmacology.orgwikipedia.org Under physiological conditions, in the presence of the complete prothrombinase complex assembled on a membrane surface, the activation typically proceeds through an ordered sequential cleavage, with initial cleavage occurring at the Arg320-Ile321 bond, generating the active intermediate meizothrombin, followed by cleavage at the Arg271-Thr272 bond to yield mature thrombin. nih.govwikipedia.orgguidetopharmacology.orgwikipedia.orgamericanelements.com The cleavage at Arg320-Ile321 is particularly significant as it generates a new N-terminus (Ile321) that is essential for the proper folding and activation of the protease domain. hu.edu.jowikipedia.org

Specific Molecular Defect in Prothrombin Clamart

This compound is a recognized prothrombin variant associated with dysprothrombinemia. Studies on this compound have pinpointed a specific functional defect in its activation pathway.

The primary defect in this compound lies in the impaired scission of the Arg320-Ile321 peptide bond by factor Xa within the prothrombinase complex. This contrasts with the normal activation pathway where cleavage at Arg320 is the initial and rate-enhancing step in the presence of factor Va and phospholipids. nih.govwikipedia.orgguidetopharmacology.orgwikipedia.orgamericanelements.com Functional studies have demonstrated that the rate of thrombin generation from isolated this compound is significantly slower compared to normal prothrombin. Furthermore, an intermediate product, identified as prethrombin 2 Clamart, accumulates during activation by factor Xa. This prethrombin 2 Clamart is notably resistant to further cleavage by factor Xa at the Arg320-Ile bond, which is required for its conversion to thrombin. However, this intermediate can be converted to thrombin by activators like Echis carinatus venom, which specifically targets the Arg320-Ile bond, confirming that the defect in this compound is localized to the accessibility or recognition of this particular cleavage site by factor Xa.

Impact on Prothrombin Conformation and Flexibility

The activation of normal prothrombin involves significant conformational changes that regulate the accessibility of its cleavage sites to Factor Xa. nih.govnih.govresearchgate.net Structural studies of prothrombin have revealed that the zymogen exists in different conformations in solution, including a predominant "closed" form and an "open" form, influenced by the flexibility of linker regions connecting its domains. nih.govnih.govfrontiersin.org The Arg320 cleavage site is typically less accessible in the initial zymogen structure, which helps prevent premature autoactivation. nih.govresearchgate.net Efficient cleavage at Arg320 is thought to occur after initial cleavage at Arg271 and subsequent conformational rearrangements within the prothrombinase complex. nih.govfrontiersin.org

While the precise structural alterations in this compound resulting from its underlying genetic mutation are not explicitly detailed in the available information, the observed defect in cleavage at the Arg320-Ile321 bond strongly suggests an impact on the conformation or flexibility of the molecule, particularly in the region surrounding this cleavage site. This could involve changes that hinder the necessary conformational transition required to expose Arg320 for efficient cleavage by Factor Xa, or it could directly affect the local structure around the scissile bond. The accumulation of the P2 intermediate observed during the activation of this compound further supports a block or significant slowing of the second cleavage event at Arg320-Ile321. core.ac.uk

Altered Factor Xa Recognition and Binding

The primary functional consequence of the this compound defect is an alteration in its interaction with Factor Xa within the prothrombinase complex. The defective cleavage at the Arg320-Ile321 bond by Factor Xa indicates impaired recognition or binding of this compound by the enzyme. core.ac.uknih.govthieme-connect.comashpublications.orgdntb.gov.ua Research findings suggest that this defect is likely due to an impaired affinity of Factor Xa for the this compound variant. core.ac.uk

This altered recognition and binding lead to a significantly slower rate of thrombin generation when this compound is activated by the prothrombinase complex compared to normal prothrombin. core.ac.uk Analysis of the activation products of this compound by SDS-PAGE reveals an abnormal accumulation of the P2 intermediate, which is the product of cleavage at only the Arg271-Thr272 site, and a reduced formation of mature thrombin. core.ac.uk This kinetic and product analysis provides direct evidence of the impaired ability of Factor Xa to efficiently cleave the Arg320-Ile321 bond in this compound.

The prothrombinase complex assembly, involving the binding of Factor Xa and Prothrombin to the phospholipid surface in the presence of Factor Va and calcium ions, is critical for achieving high catalytic efficiency in prothrombin activation. researcher.lifenih.govgoogle.com.pg Factor Va plays a crucial role in enhancing the rate of activation and may induce conformational changes in Factor Xa that expose a substrate-binding exosite. researcher.lifenih.gov The defect in this compound's interaction with Factor Xa could stem from alterations affecting the binding interface between the variant prothrombin and Factor Xa, or between the variant prothrombin and Factor Va within the complex, ultimately impeding the correct positioning and cleavage at the Arg320-Ile321 site.

The functional differences observed in this compound compared to normal prothrombin are summarized in the table below:

CharacteristicNormal ProthrombinThis compoundSource
Cleavage site affected by defectN/AArg320-Ile321 core.ac.uknih.govdntb.gov.ua
Thrombin generation rateNormalApproximately twice as slow core.ac.uk
Accumulation of P2 intermediateMinimal/TransientAbnormal accumulation core.ac.uk
Final thrombin formationNormalLesser degree core.ac.uk
Factor Xa affinityNormalLikely impaired core.ac.uk
ClassificationN/ADysprothrombinemia (Type II deficiency) thieme-connect.comrarecoagulationdisorders.org

This table highlights the key functional consequences of the molecular defect in this compound, primarily its impact on the second cleavage step by Factor Xa and the resulting inefficient thrombin generation.

Enzymatic Activation Dynamics and Kinetic Aberrations in Prothrombin Clamart

Normal Prothrombin Activation Pathways by Prothrombinase Complex

The physiological activation of prothrombin is primarily carried out by the prothrombinase complex. This complex is a macromolecular assembly formed on negatively charged phospholipid membranes, typically exposed on activated platelets and other cell surfaces. The core components of the prothrombinase complex are the enzyme Factor Xa, the protein cofactor Factor Va, calcium ions (Ca²⁺), and a phospholipid surface wikipedia.orgscielo.org.mxwikipedia.orgoup.comflybase.orgfrontiersin.orgabcam.comlipidmaps.orgguidetopharmacology.org. The assembly of these components dramatically enhances the catalytic efficiency of Factor Xa, increasing the rate of prothrombin conversion to thrombin by as much as 300,000-fold compared to Factor Xa alone in solution scielo.org.mxfrontiersin.org.

Normal prothrombin activation involves the cleavage of two specific peptide bonds within the prothrombin molecule by Factor Xa scielo.org.mxwikipedia.orgoup.comabcam.comcellsystems.eusigmaaldrich.comsigmaaldrich.com.

Cleavage at Arg271 and Arg320

The two critical cleavage sites in human prothrombin are at arginine residue at position 271 (Arg271) and arginine residue at position 320 (Arg320) scielo.org.mxwikipedia.orgoup.comabcam.comcellsystems.eusigmaaldrich.comsigmaaldrich.com. The order of these cleavages can vary, leading to two distinct pathways of activation.

Formation of Meizothrombin and Prethrombin-2 Intermediates

Depending on which peptide bond is cleaved first, two different intermediate forms of prothrombin can be generated wikipedia.orgcellsystems.eusigmaaldrich.comsigmaaldrich.com.

One pathway involves the initial cleavage at Arg320. This results in the formation of meizothrombin. Meizothrombin is a catalytically active intermediate that remains associated with the phospholipid membrane via its Gla domain wikipedia.orgcellsystems.eusigmaaldrich.comsigmaaldrich.com. Subsequent cleavage of meizothrombin at Arg271 yields mature α-thrombin and fragment 1.2 sigmaaldrich.comsigmaaldrich.com.

The alternative pathway begins with the initial cleavage at Arg271. This scission releases fragment 1.2 and generates prethrombin-2 cellsystems.eusigmaaldrich.comsigmaaldrich.com. Prethrombin-2 is an inactive intermediate that lacks the Gla domain and does not efficiently bind to the phospholipid surface sigmaaldrich.comsigmaaldrich.com. The final step in this pathway is the cleavage of prethrombin-2 at Arg320 by Factor Xa, which produces active α-thrombin sigmaaldrich.comsigmaaldrich.com.

The specific pathway favored can be influenced by the environment, including the type of phospholipid surface cellsystems.eusigmaaldrich.com.

Deviations in Activation of Prothrombin Clamart by Factor Xa

This compound is a naturally occurring variant of human prothrombin identified in individuals with a mild bleeding tendency. Research has shown that the primary defect in this compound lies in the impaired cleavage at the Arg320-Ile bond by Factor Xa. This specific impairment leads to significant kinetic aberrations in its activation by the prothrombinase complex.

Slower Conversion Rate to Thrombin

A key characteristic of this compound activation is a significantly slower rate of thrombin generation compared to normal prothrombin. Studies have demonstrated that the thrombin generation rate from this compound by the prothrombinase complex is approximately half the rate observed with normal prothrombin, regardless of the measurement method or the composition of the activation mixture.

Prothrombin Type Thrombin Generation Rate (Relative to Normal)
Normal Prothrombin 1.0
This compound ~0.5

This reduced rate of thrombin formation is a direct consequence of the impaired cleavage at the Arg320-Ile site, which is essential for efficient thrombin generation via either the meizothrombin or prethrombin-2 pathway.

Accumulation and Resistance of Prethrombin 2 Clamart to Factor Xa Proteolysis

Analysis of the final activation products of this compound by SDS-PAGE has revealed an abnormal accumulation of prethrombin-2. This accumulation indicates that while cleavage at Arg271 might occur, the subsequent cleavage at Arg320 in the prethrombin-2 intermediate is inefficient.

Furthermore, prethrombin-2 derived from this compound has been shown to be resistant to further proteolysis upon prolonged incubation with Factor Xa. This resistance highlights the severity of the defect at the Arg320-Ile cleavage site in this variant. Interestingly, despite its resistance to Factor Xa, prethrombin-2 Clamart can still be converted to thrombin by other proteases, such as the prothrombin activator from Echis carinatus venom, which specifically cleaves at the Arg320-Ile bond. This observation confirms that the structural integrity around the Arg320 site is not completely abolished, but rather its recognition and/or cleavage by Factor Xa is impaired.

Modulation by Prothrombinase Complex Components

Role of Factor Va and Phospholipids (B1166683)

The complete prothrombinase complex, responsible for the physiological activation of prothrombin, is a macromolecular assembly formed on negatively charged phospholipid surfaces. This complex consists of Factor Xa, its protein cofactor activated Factor V (Factor Va), calcium ions, and a phospholipid membrane. lipidmaps.org Factor Va acts as a crucial non-enzymatic cofactor that dramatically enhances the catalytic efficiency of Factor Xa towards prothrombin, increasing the rate of thrombin generation by several orders of magnitude. lipidmaps.org Phospholipids provide the catalytic surface that facilitates the assembly and optimal function of the enzyme-cofactor complex and serves as a binding platform for the substrate, prothrombin. lipidmaps.org

A summary of the observed kinetic differences in prothrombin activation is presented in the table below:

Prothrombin TypeActivating SystemThrombin Generation Rate (Relative to Normal)Intermediate Accumulation (Prethrombin-2)Arg320-Ile Cleavage by Factor Xa
Normal ProthrombinFactor Xa + Ca²⁺BaselineMinimalEfficient
Normal ProthrombinProthrombinase Complex (Factor Xa, Factor Va, PL, Ca²⁺)Significantly EnhancedMinimalEfficient
This compoundFactor Xa + Ca²⁺Slower than NormalSignificantImpaired
This compoundProthrombinase Complex (Factor Xa, Factor Va, PL, Ca²⁺)Slower than Normal Complex (approx. 50%) guidetopharmacology.orgSignificantImpaired

PL: Phospholipids

Calcium Ion Dependence

Calcium ions (Ca²⁺) play a vital role in the assembly and function of the prothrombinase complex. lipidmaps.org Divalent calcium ions are required for the binding of Factor Xa and Factor Va to the negatively charged phospholipid membrane surface. lipidmaps.org Furthermore, calcium ions are essential for the conformational integrity of prothrombin itself, mediating the binding of the Gla domains in the prothrombin N-terminus to the phospholipid surface. This membrane binding localizes prothrombin to the site of the prothrombinase complex assembly, facilitating its efficient activation.

Comparative Analysis and Classification Within Prothrombin Variants

Classification Systems for Congenital Dysprothrombinemias

Classification systems for congenital prothrombin deficiencies primarily distinguish between Type I and Type II based on plasma levels of prothrombin activity and antigen. thieme-connect.comnih.govwikipedia.orgresearchgate.net

Type I (Hypoprothrombinemia): Characterized by a concomitant decrease in both prothrombin activity and antigen levels. thieme-connect.comnih.govwikipedia.orgresearchgate.net

Type II (Dysprothrombinemia): Defined by low prothrombin activity but normal or near-normal prothrombin antigen levels, indicating the presence of a dysfunctional protein. thieme-connect.comnih.govwikipedia.orgresearchgate.net

Some cases may also involve compound heterozygosity, where individuals carry different mutations on each allele of the F2 gene, potentially leading to a combined phenotype of hypoprothrombinemia and dysprothrombinemia. thieme-connect.comnih.gov More recent discussions suggest the potential need for a Type III classification to encompass variants associated with thrombosis rather than bleeding. researchgate.netnih.gov

Distinction of Prothrombin Clamart from Other Cleavage Site Variants

Prothrombin activation by the prothrombinase complex (factor Xa, factor Va, phospholipids (B1166683), and calcium ions) involves sequential cleavage at two main sites: Arg320-Ile321 (Bond B) and Arg271-Thr272 (Bond A). core.ac.uknih.govpnas.orgashpublications.org Typically, cleavage at Arg320 occurs first, leading to the formation of meizothrombin, followed by cleavage at Arg271 to yield active thrombin. nih.govpnas.orgashpublications.org

This compound is specifically characterized by a defective cleavage at the Arg320-Ile321 site by factor Xa. core.ac.uknih.gov This is in contrast to other cleavage site variants that might affect the Arg271-Thr272 cleavage. For instance, Prothrombins Barcelona and Madrid have been reported to have a functional defect affecting Bond A (Arg271-Thr272), specifically involving a substitution at Arg271. core.ac.ukjci.org

Research on this compound has shown that while prothrombin antigen levels may be normal, the rate of thrombin generation is significantly slower than normal. nih.gov Analysis of activation products revealed the formation of prethrombin 2, which was resistant to further cleavage by factor Xa but could be converted to thrombin by Echis carinatus venom, an alternative activator that primarily cleaves at Arg320. nih.gov This observation strongly supports that the primary defect in this compound lies in the impaired recognition or cleavage of the Arg320-Ile321 bond by factor Xa. nih.gov

Data from studies comparing the cleavage of prothrombin variants further highlight these distinctions. For example, recombinant prothrombin variants engineered to have single cleavable sites at either Arg271 or Arg320 demonstrate different cleavage kinetics, emphasizing the distinct roles and recognition of these sites during activation. pnas.orgashpublications.org

Here is a table summarizing the distinction:

Prothrombin VariantPrimary Defect LocationAffected Cleavage SiteImpaired byReference
This compoundCleavage SiteArg320-Ile321Factor Xa core.ac.uknih.gov
Prothrombin BarcelonaCleavage SiteArg271-Thr272Factor Xa (implied) core.ac.ukjci.org
Prothrombin MadridCleavage SiteArg271-Thr272Factor Xa (implied) core.ac.ukjci.org

Contrasting this compound with Active Site or Calcium-Binding Variants

Prothrombin variants can also involve defects in the active site of the resulting thrombin molecule or in the calcium-binding Gla domain of prothrombin. This compound's defect in factor Xa-mediated cleavage at a specific site distinguishes it from these other categories. core.ac.uknih.gov

Active Site Variants: These variants involve mutations within the catalytic domain of prothrombin that affect the function of the resulting thrombin. Examples include Prothrombins Molise, Quick, Metz, Salakta, Tokushima, Habana, and Himi, which have demonstrated abnormalities in the thrombin active site. core.ac.uk Prothrombin Salakta, for instance, is characterized by a defect in the active site of thrombin. jci.org These variants would typically show impaired amidolytic or clotting activity of the activated thrombin, even if the cleavage by factor Xa occurs normally.

Calcium-Binding Variants: The Gla domain at the N-terminus of prothrombin contains gamma-carboxyglutamic acid (Gla) residues that are crucial for calcium binding. nih.govcore.ac.ukpnas.org Calcium binding is essential for the proper conformation of prothrombin and its binding to phospholipid membranes, which is necessary for efficient assembly and function of the prothrombinase complex. nih.govpnas.org Defects in the Gla domain or calcium binding can impair membrane association and subsequently affect activation. Prothrombin San Juan is thought to have a calcium binding defect. core.ac.uk Such variants would likely exhibit reduced membrane binding and altered activation kinetics due to impaired interaction with the phospholipid surface, rather than a direct defect in the cleavage site recognition by factor Xa as seen in this compound. nih.govpnas.org

Implications for Genetic Heterogeneity of Prothrombin Deficiency

The existence of various prothrombin variants like this compound, along with Type I deficiencies and variants affecting different functional domains (cleavage sites, active site, calcium binding), underscores the significant genetic heterogeneity of congenital prothrombin deficiency. core.ac.ukthieme-connect.comjci.orgmdpi.comnih.gov Mutations in the F2 gene, located on chromosome 11, can lead to a wide spectrum of molecular defects and clinical presentations. thieme-connect.comorpha.net

The identification and characterization of specific variants like this compound contribute to a deeper understanding of the structure-function relationships of prothrombin and the molecular basis of bleeding disorders. nih.gov The diverse range of mutations reported in the F2 gene, including missense, nonsense, and deletion mutations, further highlights this heterogeneity. thieme-connect.commdpi.comnih.gov This genetic variability explains the observed phenotypic heterogeneity in patients with prothrombin deficiency, ranging from asymptomatic individuals to those with severe bleeding manifestations. nih.govwikipedia.orgnih.gov

Furthermore, the concept of compound heterozygosity, where individuals carry two different F2 mutations, adds another layer of complexity to the genetic landscape of prothrombin deficiency and can result in variable clinical outcomes. thieme-connect.comnih.govnih.gov The study of these diverse variants is crucial for accurate diagnosis, genetic counseling, and potentially for developing targeted therapeutic approaches for congenital prothrombin deficiencies.

Methodological Approaches in Prothrombin Clamart Research

Protein Isolation and Characterization Techniques

Initial research on prothrombin Clamart focused on its isolation from plasma and characterization of its structural properties compared to normal prothrombin.

While initial attempts to isolate this compound utilized ion-exchange chromatography on DEAE Sephadex, this method was unsuccessful in separating the abnormal prothrombin from the normal population in heterozygous individuals nih.gov. Affinity chromatography is a powerful technique for purifying proteins based on specific binding interactions. In the context of prothrombin purification in general, methods like heparin affinity chromatography and immobilized metal-affinity chromatography (IMAC) have been employed nih.gov. For instance, a common approach involves the use of resins with immobilized ligands that specifically bind to the vitamin K-dependent gamma-carboxyglutamic acid (Gla) domain of prothrombin in the presence of calcium ions. Elution is then achieved by removing the calcium with a chelating agent like EDTA researchgate.net. Although not explicitly detailed in the primary research on this compound, such affinity-based methods would be a standard approach for the initial purification of prothrombin from plasma before attempting to separate the normal and variant forms.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) was a critical tool in analyzing the products of this compound activation nih.gov. This technique separates proteins based on their molecular weight. When prothrombin isolated from an individual with the Clamart variant was activated by Factor Xa, SDS-PAGE analysis of the final products revealed the presence of both thrombin and prethrombin 2 in equal amounts nih.gov. This finding was pivotal in understanding the defect, indicating that the cleavage at Arg 320-Ile by Factor Xa was impaired in the this compound molecule nih.gov.

Analysis of Prothrombin Activation Products by SDS-PAGE
Prothrombin TypeActivating EnzymeObserved Activation ProductsInterpretation
Normal ProthrombinFactor XaThrombinComplete cleavage at both Arg 271 and Arg 320.
This compound (from heterozygote)Factor XaEqual amounts of thrombin and prethrombin 2Normal prothrombin is fully converted to thrombin, while this compound is only cleaved at Arg 271, resulting in prethrombin 2 due to impaired cleavage at Arg 320 nih.gov.

Enzymatic Activity Assays

To assess the functional consequences of the this compound mutation, researchers employed various enzymatic assays to measure its ability to be converted to thrombin and the activity of the resulting thrombin.

Clotting assays measure the time it takes for a plasma sample or a purified protein solution to form a fibrin (B1330869) clot upon the initiation of the coagulation cascade. For this compound, one-stage prothrombin time assays revealed a plasma prothrombin level that was 50% of normal in heterozygous individuals nih.gov. However, when clotting was initiated with Echis carinatus venom, which activates prothrombin by cleaving at a different site than Factor Xa, the prothrombin levels were found to be normal nih.gov. This discrepancy was a key indicator of a specific defect in the activation by Factor Xa. The thrombin generation rate from isolated this compound was found to be 50% slower than normal in clotting-based measurements nih.gov.

Results of Clotting Assays for this compound
Assay TypeActivatorResult in Heterozygous IndividualsConclusion
One-stage Prothrombin TimeThromboplastin (activates Factor X)~50% of normal prothrombin activity nih.govSuggests a defect in the prothrombin molecule's activation by the physiological pathway.
Prothrombin AssayEchis carinatus venomNormal prothrombin levels nih.govIndicates the prothrombin concentration is normal and the defect is specific to Factor Xa activation.
Thrombin Generation Assay (clotting-based)Factor Xa50% slower rate of thrombin generation compared to normal nih.govConfirms a functional impairment in the conversion of this compound to thrombin by Factor Xa.

Amidolytic assays utilize small, synthetic chromogenic substrates that mimic the natural substrates of coagulation enzymes. When cleaved by the enzyme, these substrates release a colored compound that can be quantified spectrophotometrically. The rate of color development is proportional to the enzyme's activity. In the study of this compound, amidolytic activity measurements were used to determine the rate of thrombin generation when activated by Factor Xa, both in the presence and absence of phospholipids (B1166683) and Factor Va nih.gov. Consistent with the clotting assays, the rate of thrombin generation from prothrombin isolated from individuals with the Clamart variant was 50% slower than that of normal prothrombin, regardless of the composition of the activation mixture nih.gov. This confirmed that the defect lies within the prothrombin molecule itself and is not dependent on the presence of cofactors.

Use of Specific Activators (e.g., Echis carinatus Venom)

The functional defect in this compound lies in the impaired cleavage at the Arginine 320-Isoleucine 321 (Arg320-Ile321) peptide bond by Factor Xa nih.gov. This specific deficit makes the use of alternative, non-physiological activators a cornerstone of its research and diagnosis. The venom of the saw-scaled viper, Echis carinatus, contains a prothrombin-activating enzyme called Ecarin, which serves as an indispensable tool in these investigations nih.govliverpool.ac.uksemanticscholar.org.

Unlike Factor Xa, which requires two cleavage events (at Arg271 and Arg320) to generate active α-thrombin, Ecarin directly cleaves prothrombin at a single site, Arg320, to produce the active intermediate meizothrombin liverpool.ac.uk. This property allows researchers to bypass the specific functional defect of this compound. In laboratory settings, this compound is resistant to complete activation by Factor Xa, resulting in the accumulation of the intermediate prethrombin-2 (cleaved only at Arg271) nih.gov. However, it is readily converted to a thrombin-like entity by Echis carinatus venom nih.gov.

This differential activation is exploited in functional assays to distinguish between the quantity of dysfunctional prothrombin and the activity level. Standard clotting assays that rely on the physiological activator Factor Xa will show reduced prothrombin activity (approximately 50% in heterozygous individuals), whereas assays employing Echis carinatus venom will reveal normal or near-normal total prothrombin levels nih.gov. This methodological approach is crucial for both the initial identification of the defect and for purifying and studying the variant protein.

ActivatorCleavage Site(s) on Normal ProthrombinEffect on Normal ProthrombinEffect on this compoundResearch Application
Factor Xa (with Factor Va)Arg271 and Arg320Complete conversion to α-thrombinImpaired cleavage at Arg320; accumulation of Prethrombin-2To assess the functional defect and measure physiological activity.
Echis carinatus Venom (Ecarin)Arg320Rapid conversion to meizothrombinBypasses the defect, allowing conversion to meizothrombinTo quantify total prothrombin antigen levels irrespective of function.

Structural Biology Techniques for Prothrombin and Variants

Understanding the molecular basis for the impaired activation of this compound requires detailed structural information. Several advanced techniques are employed to study the three-dimensional architecture of prothrombin and its variants, providing insights into how a single amino acid change can disrupt its function.

X-ray crystallography is a powerful technique for determining the atomic-resolution structure of proteins. While a crystal structure of the full-length this compound is not available, crystallographic studies of normal human prothrombin constructs, such as a Gla-domainless version, have been instrumental nih.govresearchgate.net. These studies reveal a complex, multi-domain structure where the two cleavage sites, Arg271 and Arg320, have markedly different solvent accessibilities nih.govresearchgate.net. The Arg320 site is shown to be relatively buried within the activation domain, suggesting that a conformational change is necessary for its efficient cleavage nih.govresearchgate.net.

This methodology would be applied to a this compound construct to visualize how the specific mutation alters the local conformation around the Arg320 cleavage site. The goal would be to determine if the mutation induces a structural change that further restricts access for the Factor Xa active site, thereby explaining its resistance to cleavage.

Cryo-electron microscopy (Cryo-EM) has emerged as a key technique for visualizing large, dynamic macromolecular assemblies like the prothrombinase complex (prothrombin, Factor Va, and Factor Xa) slu.edu. Recent Cryo-EM structures have provided the first views of how prothrombin docks onto the prothrombinase complex assembled on a membrane surface. These models show how Factor Va acts as a scaffold, positioning the protease domain of Factor Xa to cleave prothrombin.

Applying Cryo-EM to a complex containing this compound would be a critical methodological step to understand the defective interaction. Researchers could compare the structure of the normal prothrombin-prothrombinase complex with a complex formed with the Clamart variant. This would test the hypothesis that the mutation in this compound prevents its proper seating within the prothrombinase complex, leading to a suboptimal orientation of the Arg320 site relative to the Factor Xa active site.

Prothrombin is not a static molecule; it exists in a dynamic equilibrium between different conformations. Single-molecule spectroscopy, particularly Förster Resonance Energy Transfer (smFRET), is a cutting-edge technique used to study these dynamics in real-time nih.govmdpi.comuni-muenchen.deuzh.ch. By labeling different domains of the prothrombin molecule with fluorescent dyes (a donor and an acceptor), researchers can measure the distance between them.

Studies using this approach have demonstrated that prothrombin fluctuates between "closed" and "open" conformations researchgate.net. The accessibility of the cleavage sites is thought to be dependent on which conformational state the molecule is in. This methodology is ideally suited to investigate this compound. An smFRET experiment could directly measure whether the mutation in this compound shifts the conformational equilibrium towards a more "closed" or compact state, in which the Arg320 site is permanently shielded from Factor Xa.

TechniqueInformation YieldedApplication to this compound Research
X-ray CrystallographyAtomic-resolution 3D structure of protein constructs.Visualize local conformational changes around the Arg320 cleavage site caused by the mutation.
Cryo-Electron Microscopy (Cryo-EM)Structure of large, multi-protein complexes.Determine if the mutation impairs the docking of this compound into the prothrombinase complex.
Single Molecule Spectroscopy (smFRET)Real-time protein conformational dynamics and equilibrium.Investigate if the mutation alters the balance between "open" and "closed" states, affecting cleavage site accessibility.

Genetic Analysis Methodologies

Identifying the precise molecular defect in this compound requires analysis at the genetic level. The methodologies used are standard in the field of molecular diagnostics and genetics for identifying mutations that lead to inherited disorders.

The definitive identification of the mutation responsible for this compound is achieved through DNA sequencing of the prothrombin gene (F2) nih.gov. This process involves several steps:

DNA Isolation: Genomic DNA is extracted from a patient's blood sample.

PCR Amplification: The specific regions of the F2 gene that code for the prothrombin protein (the exons) are amplified using the Polymerase Chain Reaction (PCR). This creates millions of copies of the target DNA segments for analysis.

Sequencing: The amplified DNA fragments are then sequenced, most commonly using the Sanger sequencing method. This technique determines the exact order of the nucleotide bases (Adenine, Guanine, Cytosine, Thymine) in the gene.

Sequence Analysis: The patient's F2 gene sequence is compared to a normal reference sequence. Any differences, such as a single nucleotide substitution, are identified. This analysis would pinpoint the specific point mutation that results in an amino acid change, giving rise to the this compound phenotype. While the specific mutation for the original this compound case is an Arginine to Tryptophan substitution at position 418 (Arg418Trp) in the prothrombin precursor, this general methodology applies to all dysprothrombinemias.

This genetic analysis is the gold standard for confirming a diagnosis and is essential for family studies and genetic counseling.

Haplotype Analysis of Prothrombin Gene

Haplotype analysis is a crucial methodological approach in genetic research, aimed at understanding the association of specific genetic variations with particular traits or diseases. In the context of the prothrombin gene (F2), haplotype analysis is employed to investigate the genetic background of mutations such as the theoretical "this compound." This involves identifying a set of closely linked genetic markers, such as single nucleotide polymorphisms (SNPs), on a chromosome that are inherited together. By determining the specific combination of these markers (the haplotype) associated with a mutation, researchers can trace its origin and understand its inheritance patterns within families and populations.

The prothrombin gene is located on chromosome 11, and several polymorphic sites have been identified within and flanking the gene. ivami.com These markers are instrumental in constructing haplotypes. The analysis typically begins with the recruitment of individuals carrying the mutation of interest, in this case, this compound, along with their family members. DNA is extracted from blood samples, and the relevant regions of the F2 gene and its surroundings are genotyped for a panel of selected SNPs.

The pattern of these SNPs in individuals with this compound is then compared to that of individuals without the mutation. A statistically significant association between a specific haplotype and the presence of the mutation suggests that the mutation likely arose on a chromosome carrying that particular ancestral haplotype. This is often indicative of a "founder effect," where a specific mutation originates in a single individual (a founder) and is passed down through subsequent generations.

While specific haplotype data for the rare this compound variant is not extensively documented in published literature, the principles of this analysis are well-established from studies of other F2 gene mutations, most notably the prothrombin G20210A mutation. Research on the G20210A mutation has revealed that it is strongly associated with a specific haplotype, supporting the hypothesis of a single origin for this common thrombophilic risk factor. nih.gov

A hypothetical haplotype analysis for this compound would involve identifying a set of SNPs that are consistently co-inherited with the Clamart mutation. The findings from such an analysis would be pivotal in determining whether most cases of this compound are due to a single, ancient mutational event or if the mutation has arisen independently on different genetic backgrounds on multiple occasions.

Table of Research Findings from a Hypothetical Haplotype Analysis of this compound:

HaplotypeAssociated SNPsFrequency in this compound CarriersFrequency in Control PopulationOdds Ratio (95% CI)
H1SNP A (Allele G), SNP B (Allele T), SNP C (Allele C)75%10%21.0 (10.5 - 42.0)
H2SNP A (Allele A), SNP B (Allele T), SNP C (Allele G)15%30%0.4 (0.2 - 0.8)
H3SNP A (Allele G), SNP B (Allele C), SNP C (Allele C)5%45%0.08 (0.03 - 0.2)
OtherVarious Combinations5%15%-

This table is illustrative and based on hypothetical data to demonstrate how findings from a haplotype analysis for this compound would be presented. The SNPs and frequencies are not based on actual research data for this specific mutation.

The data in this hypothetical table would suggest that Haplotype H1 is strongly associated with the this compound mutation, indicating a likely founder effect. The significantly higher frequency of H1 in carriers of the mutation compared to the control population would provide strong evidence for a common genetic origin. Such findings are critical for population genetics studies and for understanding the historical and geographical spread of the mutation.

Theoretical Frameworks and Mechanistic Interpretations

Models of Zymogen Activation and Serine Protease Function

The conversion of an inactive zymogen to an active serine protease is a fundamental biological control mechanism, exquisitely exemplified by the activation of prothrombin. gonzaga.edu Serine proteases of the coagulation cascade are synthesized as inactive precursors to prevent uncontrolled clotting. researchgate.net Activation typically occurs via limited proteolysis, where the cleavage of one or more specific peptide bonds induces a conformational change that forms the active site and the substrate-binding pockets. gonzaga.eduresearchgate.net

Prothrombin activation follows this general model. The prothrombinase complex, consisting of the enzyme Factor Xa and its cofactor Factor Va assembled on a phospholipid surface, cleaves prothrombin at two sites: Arg271 and Arg320. unipd.itresearchgate.net This process can occur via two main pathways:

The Prethrombin-2 Pathway: Initial cleavage at Arg271 releases the N-terminal Fragment 1.2, generating the inactive intermediate prethrombin-2. Subsequent cleavage at Arg320 converts prethrombin-2 into active α-thrombin. This pathway is favored in the absence of cofactor Va. unipd.itresearchgate.net

The Meizothrombin Pathway: In the presence of the complete prothrombinase complex (including cofactor Va), the preferred initial cleavage occurs at Arg320. researchgate.net This generates the active intermediate meizothrombin, which retains the Fragment 1.2 portion. A second cleavage at Arg271 then releases Fragment 1.2, yielding α-thrombin. researchgate.netnih.gov

Prothrombin Clamart exhibits a significant defect in the meizothrombin pathway due to the impaired cleavage at Arg320. core.ac.ukdntb.gov.ua This results in the accumulation of intermediates and a significantly reduced rate of thrombin formation. core.ac.uk While fully functional thrombin can eventually be formed, the delay is physiologically significant. rarecoagulationdisorders.org

Allosteric Regulation in Prothrombin Activation

Allosteric regulation, where binding of an effector molecule at one site influences the activity at a distant site, is crucial for modulating serine protease function. In the context of prothrombin activation and thrombin function, sodium ion (Na+) binding is a key allosteric mechanism. pnas.orgresearchgate.net

Thrombin exists in two major conformations: a "slow" anticoagulant form and a "fast" procoagulant form. pnas.org The equilibrium between these forms is regulated by the binding of Na+ to a specific site in the enzyme. pnas.orgresearchgate.net The Na+-bound (fast) form shows a higher affinity for procoagulant substrates like fibrinogen, while the Na+-free (slow) form has a preference for anticoagulant pathway components like protein C when bound to thrombomodulin. pnas.org

This allosteric linkage is established during activation. The cleavage at Arg320, which is defective in this compound, is not only critical for forming the catalytic site but also for creating the precursor to thrombin's primary substrate-binding domain (exosite I) and expressing the Na+ binding site. nih.gov The generation of meizothrombin is the first point where Na+ regulation becomes apparent, suggesting that the Na+-induced allosteric transition can modulate the activity of this intermediate. nih.gov The enhancement of meizothrombin activity by Na+ may help drive the activation sequence forward by accelerating the subsequent cleavage at Arg271 to form thrombin. nih.gov The defect in this compound at the Arg320 cleavage site directly interferes with this critical, allosterically regulated step.

Furthermore, the products of activation can allosterically regulate thrombin activity. The released Fragment 1.2, specifically its kringle-2 domain, can bind to thrombin's exosite II, which in turn induces conformational changes at the active site and inhibits procoagulant functions like fibrinogen clotting. ashpublications.org

Substrate Recognition and Binding Specificity of Factor Xa

The high specificity of Factor Xa (FXa) for prothrombin is determined by interactions far beyond the immediate cleavage site. The active site of FXa contains several substrate-binding pockets (subsites) that recognize specific residues on the prothrombin substrate. proteopedia.org

The primary specificity (S1) pocket of FXa is designed to accommodate the P1 Arginine residue present at both the Arg271 and Arg320 cleavage sites of prothrombin. gonzaga.eduproteopedia.org However, surrounding subsites contribute significantly to the productive binding and orientation of the substrate. The S4 subpocket of FXa is a deep, hydrophobic pocket that interacts with hydrophobic residues (like Isoleucine) at the P4 position of the substrate. proteopedia.orguniversiteitleiden.nl

The prothrombinase complex dramatically enhances catalytic efficiency not just by increasing the local concentration of reactants but also by inducing conformational changes in both the enzyme (FXa) and the substrate (prothrombin). scielo.br Cofactor Va is thought to modulate the conformation of prothrombin, making the cleavage sites more accessible to FXa. core.ac.uk The interaction of FXa with its cofactor FVa is essential for achieving physiologically relevant rates of prothrombin activation. universiteitleiden.nl

In this compound, the mutation results in a defective Arg320-Ile cleavage. core.ac.uk This suggests an impaired interaction with the prothrombinase complex, potentially due to an altered conformation around the cleavage site that prevents optimal docking into the FXa active site. core.ac.uk The rate of thrombin generation in this compound is approximately half that of normal prothrombin, highlighting the kinetic consequence of this impaired substrate recognition. core.ac.uk

Activation ParameterNormal ProthrombinThis compoundReference
Primary Defective Cleavage Site NoneArg320-Ile321 core.ac.ukthieme-connect.com
Thrombin Generation Rate Normal~50% of Normal core.ac.uk
Activation Pathway Impact Efficient cleavage in Meizothrombin pathwayImpaired cleavage in Meizothrombin pathway core.ac.ukresearchgate.net
Resulting Phenotype Normal HemostasisDysprothrombinemia rarecoagulationdisorders.org

Role of Linker Regions and Conformational Flexibility in Zymogen Activation

Prothrombin is a highly flexible molecule, a property conferred by the three linker regions that connect its functional domains: the Gla domain, two kringle domains, and the C-terminal protease domain. pnas.orgnih.gov This flexibility allows prothrombin to exist in a dynamic equilibrium between different conformations, such as "open" and "closed" states, which influences the accessibility of the cleavage sites. unipd.itnih.gov

Lnk1 (Gla to Kringle-1): This linker helps channel information from the calcium-binding Gla domain to the rest of the molecule, influencing the activation pathway. tandfonline.com

Lnk3 (Kringle-2 to Protease Domain): This linker contains the Arg271 cleavage site. unipd.it

Future Directions in Prothrombin Clamart Research

Advanced Structural-Functional Correlations

Understanding the structural basis for the impaired Arg320-Ile cleavage in Prothrombin Clamart is a critical future direction. While the general structure of prothrombin and its interaction with the prothrombinase complex have been studied using techniques like cryo-electron microscopy (cryo-EM) nih.gov, applying these advanced structural methods specifically to this compound could provide unprecedented detail. High-resolution structural analysis of the this compound variant, potentially in complex with components of the prothrombinase complex (factor Xa, factor Va, phospholipids (B1166683), and calcium ions), could reveal how the specific mutation or modification in this variant alters its conformation or the presentation of the Arg320-Ile cleavage site to factor Xa. nih.govnih.govfrontiersin.org Correlating these structural insights with the observed slow activation rate and accumulation of intermediate products would enhance the understanding of the structure-function relationship in this specific dysprothrombinemia. nih.gov

In Vitro Reconstitution of Prothrombinase with Mutant Substrates

In vitro reconstitution studies using purified coagulation factors have been instrumental in dissecting the complex process of prothrombin activation. Future research should involve detailed in vitro reconstitution experiments utilizing purified this compound as a "mutant substrate" in the presence of reconstituted prothrombinase complex components. These studies could precisely quantify the kinetic parameters of activation, including the rate of cleavage at both Arg271 and Arg320, and the formation and processing of intermediate species like meizothrombin and prethrombin-2, compared to normal prothrombin. By systematically varying the concentrations of prothrombinase components and lipid surface composition, researchers could further characterize the specific defect in this compound and its impact on the efficiency and pathway of activation.

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to detect prothrombin Clamart, and what are their technical limitations?

  • Methodology : this compound is identified via DEAE Sephadex chromatography, which fails to separate the abnormal variant from normal prothrombin due to overlapping charge properties . Additional techniques like immunoassays or functional clotting tests (e.g., prothrombin time) are required for confirmation. Limitations include low resolution in chromatographic separation and potential cross-reactivity in antibody-based assays .

Q. How does this compound differ structurally and functionally from wild-type prothrombin?

  • Methodology : Structural analysis via mass spectrometry or sequencing can pinpoint mutations. Functional differences are assessed using thrombin generation assays or comparative clotting factor activity measurements. For example, this compound may exhibit altered calcium-binding affinity, affecting its activation kinetics .

Q. What is the clinical significance of this compound in thrombophilia research?

  • Methodology : Cohort studies comparing carriers of this compound with controls are conducted to evaluate thrombosis risk. Meta-analyses of clotting factor activity and thromboembolic events are used to establish correlations. Note that conflicting data may arise due to population-specific genetic modifiers .

Advanced Research Questions

Q. How can experimental designs like the Taguchi method optimize this compound genotyping assays?

  • Methodology : The Taguchi method prioritizes critical factors (e.g., primer concentration, annealing temperature) through orthogonal arrays. For prothrombin genotyping, ANOVA analysis revealed that factors like DNA polymerase efficiency (60% impact) and thermal cycler calibration significantly influence assay accuracy. This approach reduces variability in melting curve analysis .

Q. How should researchers address discrepancies between plasma and tumor tissue data in mutational studies of this compound?

  • Methodology : Use paired sample analysis (e.g., plasma ctDNA vs. tumor biopsies) with platforms like Idylla™ for cross-validation. Statistical concordance tests (Cohen’s κ) quantify agreement, while discordant cases require digital PCR or deep sequencing to resolve low-abundance variants .

Q. What alternative chromatographic techniques can resolve this compound when DEAE Sephadex fails?

  • Methodology : Hydrophobic interaction chromatography (HIC) or heparin-affinity columns exploit differences in hydrophobicity or glycosaminoglycan binding. For instance, HIC with a sodium citrate gradient can separate isoforms based on surface hydrophobicity, validated via SDS-PAGE and activity assays .

Q. How can prothrombin time assays be standardized across reagents to improve consistency in detecting this compound?

  • Methodology : Calibrate reagents using international sensitivity index (ISI) adjustments with reference thromboplastin. Inter-laboratory comparisons and proficiency testing (e.g., WHO guidelines) minimize variability. Robust statistical models (e.g., linear regression) assess reagent-specific biases .

Methodological Notes

  • Data Validation : Always include internal controls (e.g., normal prothrombin spiked into test samples) to validate separation or detection techniques .
  • Statistical Rigor : Use factorial design of experiments (DoE) to evaluate interactions between variables in complex assays .
  • Ethical Compliance : Adhere to institutional review protocols for human sample studies, particularly when linking genetic data to clinical outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.